An In-depth Technical Guide to the Core Chemical Properties and Structure of Alimemazine D6
An In-depth Technical Guide to the Core Chemical Properties and Structure of Alimemazine D6
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Alimemazine D6. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this isotopically labeled compound. This document includes key chemical data, a detailed analytical protocol, and visualizations of its related signaling pathway and experimental workflow.
Core Chemical Properties
Alimemazine D6 is the deuterium-labeled form of Alimemazine, a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties.[1][2] The incorporation of six deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.[3][4]
Quantitative Data Summary
The key chemical and physical properties of Alimemazine D6 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine | [5] |
| Synonyms | Trimeprazine D6, Alimemazine-[d6] | [6][7] |
| CAS Number | 1346603-88-0 | [6][8] |
| Molecular Formula | C₁₈H₁₆D₆N₂S | [7][9][10] |
| Molecular Weight | 304.48 g/mol | [6][7][9] |
| Appearance | White to off-white solid | [9] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month. | [9] |
Chemical Structure
Alimemazine D6 possesses the same core phenothiazine structure as its parent compound, Alimemazine. The six deuterium atoms are located on the two methyl groups attached to the terminal nitrogen of the propanamine side chain. This specific placement on non-exchangeable positions ensures the stability of the isotopic label during analytical procedures.[8]
The chemical structure of Alimemazine D6 is as follows:
Chemical Name: 10-(2-Methyl-3-(dimethyl-d6)aminopropyl)phenothiazine[10]
SMILES: CC(CN(C([2H])([2H])[2H])C([2H])([2H])[2H])CN1C2=CC=CC=C2SC3=CC=CC=C13[9]
Experimental Protocols
Alimemazine D6 is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Alimemazine in complex biological matrices.[11] The following is a detailed protocol for the determination of Alimemazine in human plasma using Alimemazine D6 by LC-MS/MS, adapted from a validated method.[6][11]
Bioanalytical Method for Alimemazine Quantification by LC-MS/MS
This method is suitable for pharmacokinetic and bioequivalence studies.[6]
3.1.1. Materials and Reagents:
-
Alimemazine tartrate (reference standard)
-
Alimemazine D6 (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (reagent grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (blank)
-
Deionized water
3.1.2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a turbo ion spray interface
-
Analytical column: Atlantis® T3 5 μm, 4.6 mm × 150 mm[6]
3.1.3. Preparation of Solutions:
-
Standard Stock Solutions: Prepare stock solutions of Alimemazine (1 mg/10 mL) and Alimemazine D6 (1 mg/10 mL) by dissolving the accurately weighed compounds in methanol.[6]
-
Working Internal Standard Solution: Prepare a working solution of Alimemazine D6 at a concentration of approximately 2000.000 pg/mL.[6]
-
Mobile Phase: The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and a buffer solution (10 mM ammonium formate with 0.1% formic acid).[6]
3.1.4. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples at room temperature.
-
To a 300 µL aliquot of plasma, add 50 µL of the Alimemazine D6 working internal standard solution.
-
Vortex the sample.
-
Add 2.0 mL of ethyl acetate as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3.1.5. Chromatographic and Mass Spectrometric Conditions:
-
Column: Atlantis® T3 5 μm, 4.6 mm × 150 mm[6]
-
Mobile Phase: 50:50 (v/v) acetonitrile and 10 mM ammonium formate with 0.1% formic acid[6]
-
Ionization Mode: Positive ion mode using a turbo ion spray interface[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[6]
-
MRM Transitions:
3.1.6. Method Validation:
The method should be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. The reported validated concentration range for this method is 20.013-10006.551 pg/mL.[6][11]
Mandatory Visualizations
The following diagrams were created using the DOT language to illustrate key pathways and workflows related to Alimemazine D6.
Signaling Pathway
Alimemazine acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq signaling pathway, leading to the downstream effects associated with allergic responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. proteopedia.org [proteopedia.org]
- 11. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
